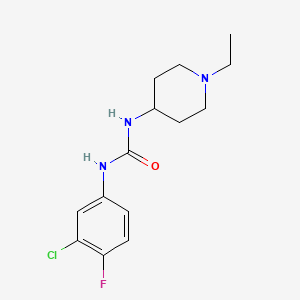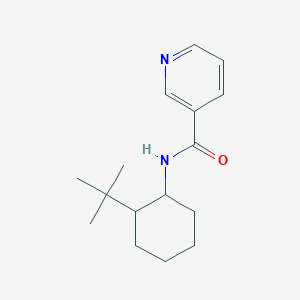
N-(3-chloro-4-fluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea, also known as CPPU, is a synthetic plant growth regulator that has gained attention for its potential to increase crop yields and improve fruit quality. CPPU is a member of the urea family of compounds and is structurally similar to other plant growth regulators such as cytokinins.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea acts as a cytokinin-like plant growth regulator, stimulating cell division and elongation. It also promotes the accumulation of carbohydrates and proteins in plant tissues. This compound has been shown to increase fruit size and yield by promoting cell division in the fruit, resulting in larger and more abundant fruit.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in carbohydrate and protein metabolism, as well as the activity of enzymes involved in photosynthesis. This compound also increases the levels of plant hormones such as auxins and gibberellins, which play important roles in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has several advantages for use in lab experiments. It is stable and easy to handle, and its effects on plant growth and development can be easily measured. However, this compound can be expensive, and its effects on plant growth can vary depending on the species and cultivar being studied.
Zukünftige Richtungen
There are several areas of future research for N-(3-chloro-4-fluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy in different crops. Another area of interest is the study of the molecular mechanisms underlying this compound's effects on plant growth and development. Finally, the potential environmental impacts of this compound use in agriculture should be further studied.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can be synthesized through several methods, including the reaction of 3-chloro-4-fluoroaniline with ethyl isocyanate followed by reaction with 4-piperidinol or the reaction of 3-chloro-4-fluoroaniline with 1-(4-piperidinyl)-2-ethylurea. The purity of this compound can be increased through recrystallization and purification methods.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been extensively studied for its potential use in agriculture. It has been shown to increase fruit size, yield, and quality in a variety of crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been studied for its potential use in the production of seedless fruits, as it can induce parthenocarpy, or fruit development without fertilization.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O/c1-2-19-7-5-10(6-8-19)17-14(20)18-11-3-4-13(16)12(15)9-11/h3-4,9-10H,2,5-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUQNXPPQFEXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-fluoro-2-methylphenyl)sulfonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5342815.png)
![3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5342841.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-5-(phenoxymethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5342844.png)
![ethyl 1-[3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5342845.png)
![7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5342855.png)




![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5342879.png)
![1-[(cis-4-aminocyclohexyl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one dihydrochloride](/img/structure/B5342889.png)
![3-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5342899.png)
![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)